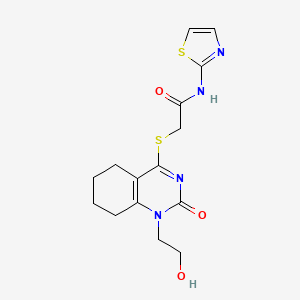

![molecular formula C18H20N4S B2433498 5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 327971-27-7](/img/structure/B2433498.png)

5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

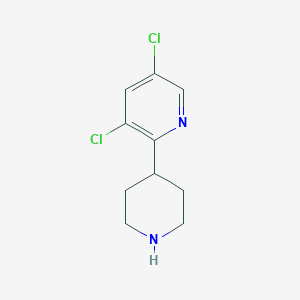

“5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine” is a chemical compound . It is part of the thieno[3,2-d]pyrimidines class of chemical compounds, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis can also be achieved by heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of “5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine” includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine” include cyclization, heating, and refluxing .Physical And Chemical Properties Analysis

The physical and chemical properties of “5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine” include a melting point of 265-266 °C . The compound also exhibits certain spectroscopic properties, as indicated by its IR, 1H NMR, and 13C NMR spectra .Applications De Recherche Scientifique

Nonlinear Optical Applications

- Thienopyrimidine derivatives, including the specific structure of interest, have shown considerable nonlinear optical (NLO) activity, indicating their potential for optoelectronic applications. Such compounds, through density functional theory (DFT) and time-dependent DFT (TDDFT) studies, demonstrate properties that are favorable for use in high-tech NLO applications. This encompasses their electronic, linear, and NLO properties, highlighting their relevance in the field of materials science and optoelectronics (Hussain et al., 2020).

Anticancer and Anti-inflammatory Applications

- Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives have revealed their potential as anticancer and anti-inflammatory agents. These compounds have been tested for their efficacy in inhibiting the growth of cancer cells and reducing inflammation, making them promising candidates for the development of new therapeutic agents (El-Gazzar et al., 2007).

Antimicrobial Activity

- Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial properties. The synthesis and structural elucidation of novel compounds within this chemical class have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. This could be particularly useful in the development of new antibiotics to combat resistant strains of bacteria and fungi (Tolba et al., 2018).

Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibition

- One specific thieno[2,3-d]pyrimidine derivative has been identified as a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). Its potent inhibitory action on VEGFR3 suggests a potential application in the treatment of metastatic triple-negative breast cancer, providing a promising avenue for therapeutic intervention in this aggressive form of cancer (Li et al., 2021).

Epidermal Growth Factor Receptor (EGFR) Inhibition

- Extended structure-activity relationship studies of thienopyrimidine-based EGFR inhibitors have demonstrated the potential of these compounds in cancer treatment. By targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK), these derivatives offer a promising approach for the regulation of cancer cell proliferation and survival, highlighting their significance in oncology research (Bugge et al., 2016).

Orientations Futures

Thieno[3,2-d]pyrimidines, including “5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine”, represent an important class of chemical compounds with diverse biological activities . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, future research may focus on exploring their therapeutic potential and optimizing their synthesis methods.

Mécanisme D'action

Target of Action

The primary target of 5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is Butyrylcholinesterase (BuChE) . BuChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the brain and other areas of the body .

Mode of Action

The compound interacts with its target, BuChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of BuChE affects the cholinergic pathway. By preventing the breakdown of acetylcholine, the compound enhances the transmission of signals in the cholinergic pathway . This can have downstream effects on various physiological processes, including muscle movement, pain response, and cognitive function.

Pharmacokinetics

The compound’s ability to inhibit buche suggests that it may have good bioavailability and can effectively reach its target in the body .

Result of Action

The inhibition of BuChE by 5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine results in an increase in acetylcholine levels. This can enhance cholinergic transmission and potentially affect various physiological processes, including muscle movement, pain response, and cognitive function .

Propriétés

IUPAC Name |

5,6-dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4S/c1-13-14(2)23-18-16(13)17(19-12-20-18)22-10-8-21(9-11-22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIARXNUDEFZOLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]butan-2-one](/img/structure/B2433417.png)

![7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433419.png)

![methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate](/img/structure/B2433420.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2433423.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2433425.png)

![N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2433428.png)

![1,3-dimethyl-7-(thiophen-2-yl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433431.png)

![[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B2433433.png)

![2-(4-chlorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2433434.png)